molecular formula C19H18N4O B11043639 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol

Cat. No.: B11043639
M. Wt: 318.4 g/mol
InChI Key: OCRRITDQFUVRSO-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents like DMSO and ethanol, and the reactions are carried out at reflux temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects. The specific molecular targets and pathways can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylbenzyl)-1H-benzimidazol-2-ylmethanol
  • 2-(substituted-phenyl) benzimidazole derivatives
  • 1H-benzimidazole-2-yl hydrazones

Uniqueness

1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol stands out due to its unique combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other benzimidazole derivatives .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-[(3-methylphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H18N4O/c1-12-6-5-7-14(10-12)11-15-13(2)22-23(18(15)24)19-20-16-8-3-4-9-17(16)21-19/h3-10,22H,11H2,1-2H3,(H,20,21)

InChI Key

OCRRITDQFUVRSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(NN(C2=O)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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